Ambinine

Description

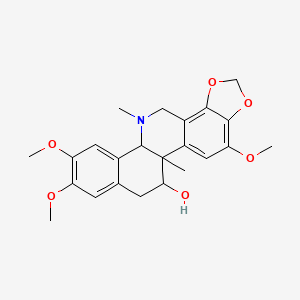

Structure

2D Structure

3D Structure

Properties

CAS No. |

96935-26-1 |

|---|---|

Molecular Formula |

C23H27NO6 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

4,16,17-trimethoxy-1,12-dimethyl-6,8-dioxa-12-azapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-2,4,9,14,16,18-hexaen-21-ol |

InChI |

InChI=1S/C23H27NO6/c1-23-15-9-18(28-5)21-20(29-11-30-21)14(15)10-24(2)22(23)13-8-17(27-4)16(26-3)6-12(13)7-19(23)25/h6,8-9,19,22,25H,7,10-11H2,1-5H3 |

InChI Key |

CUVAOVCIXOPMNR-UHFFFAOYSA-N |

SMILES |

CC12C(CC3=CC(=C(C=C3C1N(CC4=C5C(=C(C=C24)OC)OCO5)C)OC)OC)O |

Canonical SMILES |

CC12C(CC3=CC(=C(C=C3C1N(CC4=C5C(=C(C=C24)OC)OCO5)C)OC)OC)O |

Synonyms |

ambinine |

Origin of Product |

United States |

Isolation and Classification of Ambinine

Botanical Origin: Corydalis ambigua var. amurensis

Ambinine is a naturally occurring compound isolated from the tubers of Corydalis ambigua var. amurensis nih.govresearchgate.net. This plant, belonging to the Papaveraceae family, is a source of numerous alkaloids, which are considered its most important chemical constituents informahealthcare.comwikipedia.org. Research has identified this compound as a major alkaloid component within this plant variety nih.govresearchgate.net. The tubers of Corydalis ambigua have been found to contain a diverse array of alkaloids, including those of the protoberberine, protopine, and benzophenanthridine types informahealthcare.com. Several related hexahydrobenzo[c]phenanthridine alkaloids, named Ambiguanine A-G, H, and I, have also been successfully isolated from this same plant species researchgate.netnih.govresearchgate.net.

Extraction and Initial Isolation Methodologies

The isolation of this compound from its botanical source involves a multi-step extraction and separation process. The general methodology begins with the dried and powdered tubers of Corydalis ambigua var. amurensis informahealthcare.com.

A common initial step is extraction with an ethanol-water mixture under reflux conditions. The resulting crude extract is then concentrated under reduced pressure. This residue undergoes an acid-base partitioning process to separate the alkaloids from other plant constituents. The pH of the aqueous solution is first adjusted to the acidic range (pH 3-4) with hydrochloric acid and filtered. Subsequently, the filtrate's pH is raised to 10 with ammonia, and a series of liquid-liquid partitioning steps are performed using solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol informahealthcare.com. The alkaloids are typically found in these organic fractions informahealthcare.com.

Further purification of the fractions containing this compound requires chromatographic techniques. These methods separate the complex mixture of alkaloids based on their physical and chemical properties, leading to the isolation of the pure compound.

Table 1: General Steps in the Extraction of Alkaloids from Corydalis ambigua var. amurensis

| Step | Description | Purpose |

|---|---|---|

| 1. Preparation | Tubers are dried and powdered. | To increase the surface area for efficient solvent extraction. |

| 2. Extraction | Reflux extraction with an ethanol-water (80:20 v/v) solution. | To dissolve the alkaloids and other metabolites from the plant material. |

| 3. Concentration | The combined extracts are concentrated under reduced pressure. | To remove the bulk of the solvent and obtain a crude residue. |

| 4. Acidification | The residue is adjusted to pH 3-4 with 1% HCl and filtered. | To convert alkaloids into their salt form, which is soluble in the aqueous phase. |

| 5. Basification | The filtrate's pH is adjusted to 10 with ammonia. | To convert the alkaloid salts back to their free base form, making them soluble in organic solvents. |

| 6. Partitioning | The basified filtrate is partitioned successively with petroleum ether, ethyl acetate, and n-butanol. | To separate the alkaloids from the aqueous solution into different organic fractions based on polarity. |

| 7. Purification | The resulting fractions are subjected to further chromatographic separation. | To isolate individual alkaloids, such as this compound, in pure form. |

Classification as a Hexahydrobenzo[c]phenanthridine Alkaloid

Chemically, this compound is classified as a hexahydrobenzo[c]phenanthridine alkaloid researchgate.netnih.govresearchgate.net. This classification is based on its core molecular structure. The benzo[c]phenanthridine (B1199836) skeleton is a tetracyclic aromatic ring system. In this compound, one of the rings is fully saturated (hydrogenated), which is denoted by the "hexahydro" prefix nih.govnih.gov. The structures of these types of alkaloids are elucidated using comprehensive spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy informahealthcare.com. The absolute configurations are often confirmed through techniques like quantum ECD calculations and CD experiments informahealthcare.comnih.gov. The genus Corydalis is a well-known source of various isoquinoline (B145761) alkaloids, including the benzo[c]phenanthridine and hexahydrobenzo[c]phenanthridine classes nih.govnih.govwikipedia.org.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Acetylcorynoline |

| Allocryptopine |

| Ambiguanine A-G |

| Ambiguanine H |

| Ambiguanine I |

| This compound |

| d-Corybulbine |

| d-Corydalin |

| Corynoline |

| Protopine |

| Tetrahydrocoptisine |

Chemical Synthesis and Analog Development

Total Synthesis Approaches for (±)-Ambinine

The first total synthesis of (±)-Ambinine (PubChem CID: 12016999) was achieved using a strategy that employed 13-methylprotoberberine as a plausible biogenetic precursor. jst.go.jpresearchgate.net This precursor was prepared via an isoquinolone derivative. jst.go.jp

Strategies for Ambinine Derivatization and Analog Generation

Strategies for generating this compound analogs often involve structural modifications of the benzophenanthridine scaffold. Research into related benzophenanthridine alkaloids like chelerythrine (B190780) (PubChem CID: 2736) and sanguinarine (B192314) (PubChem CID: 5154) provides insights into potential derivatization methods. mdpi.com Modifications at positions like C-6 have been explored, including the introduction of groups such as cyano, indole, malonic ester, ester, allyl, and acetonyl units through nucleophilic addition. mdpi.com Reduction of the C=N double bond at the C-6 position is another approach to generate derivatives. mdpi.com The nature and position of substituent groups, particularly at C-6, C-7, and C-8, can influence the activity of these compounds. mdpi.com

Derivatization techniques are also broadly applied in the analysis of alkaloids and other compounds to improve their chromatographic behavior and detectability. epdf.pubsigmaaldrich.comnih.gov These methods often involve converting polar functional groups into less polar or more volatile derivatives. epdf.pubsigmaaldrich.com Common derivatization techniques include acylation and silylation, utilizing reagents like acetic anhydride (B1165640) (Ac2O), trifluoroacetic anhydride (TFAA), and various silylating agents. epdf.pubsigmaaldrich.com While these general methods are used for various alkaloids, specific strategies for this compound derivatization are often tailored to introduce particular functional groups or modify specific positions on the benzophenanthridine core to explore structure-activity relationships.

Synthetic Methodologies for Related Benzophenanthridine Alkaloids

Benzophenanthridine alkaloids are a family of natural compounds with over 120 different members, primarily found in plants from the Fumariaceae, Papaveraceae, and Rutaceae families. mdpi.comscispace.com Their synthesis, both in nature and in the laboratory, has been a subject of considerable research.

Various synthetic methodologies have been developed for the construction of the benzophenanthridine ring system. These methods often involve the use of transition metal catalysis. For instance, rhodium(III)-catalyzed C–H ring-opening reactions have been employed in the total synthesis of benzophenanthridine alkaloids. researchgate.netfigshare.com This approach can involve the reaction of 7-azabenzonorbornadienes with aromatic aldoximes, followed by subsequent transformations to yield the desired benzophenanthridine derivatives. figshare.com Ruthenium(II)-catalyzed tandem C-C/C-N bond formation reactions have also been utilized to synthesize cis-fused dihydrobenzo[c]phenanthridinones, which are precursors to benzophenanthridine alkaloids. researchgate.net

Other synthetic strategies for constructing the isoquinoline (B145761) core, a key structural element of benzophenanthridine alkaloids, include aza-Diels-Alder cycloaddition reactions. researchgate.net Efficient total syntheses of selected benzophenanthridine alkaloids like chelerythrine and sanguinarine have been reported using readily available starting materials and sometimes incorporating enzyme-based mechanisms, reflecting insights from their biosynthesis. mdpi.comresearchgate.net

Pharmacological Activities and Biological Mechanisms in Preclinical Models

Antithrombotic and Anticoagulant Activities

Research indicates that ambinine possesses both anticoagulant and thrombolytic properties in in vitro models researchgate.netresearchgate.netresearchgate.net. These activities are crucial for the prevention and treatment of thromboembolic disorders.

In Vitro Modulation of Coagulation Parameters (e.g., plasma recalcification time, blood clot degradation)

This compound has been shown to significantly influence key parameters of blood coagulation in vitro. Studies using fresh rat blood demonstrated that this compound can delay plasma recalcification time (PRT) and degrade blood clots in a dose-dependent manner researchgate.netresearchgate.netresearchgate.netnrfhh.comnrfhh.comresearchgate.netresearchgate.net.

| This compound Concentration (mg/mL) | Effect on Plasma Recalcification Time (PRT) | Effect on Blood Clot |

| 0.5 | Delayed | Degraded |

| 1 | Delayed | Degraded |

| 2 | Significantly prolonged | Significantly degraded |

Data based on preclinical studies using fresh rat blood. researchgate.netresearchgate.netresearchgate.netnrfhh.comnrfhh.comresearchgate.netresearchgate.net

Investigations into Interfering with Coagulation Cascade Pathways

The anticoagulant effects of this compound appear to involve interference with the intrinsic coagulation cascade nrfhh.comnrfhh.com. The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot nrfhh.comscientiaplena.org.br. By interfering with this pathway, this compound may prevent excessive clot formation.

Thrombolytic Effects in Animal Models

Beyond preventing clot formation, this compound has also demonstrated thrombolytic activity, meaning it can degrade existing blood clots in vitro researchgate.netresearchgate.netresearchgate.net. While in vitro results are promising, further investigation in animal models of thrombosis would be necessary to fully understand its thrombolytic potential in vivo.

Cardioprotective Effects

This compound has also shown protective effects on myocardial cells in preclinical settings researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net.

Evaluation in Myocardial Cell Models (e.g., H9C2 cells)

Studies using H9C2 myocardial cells have indicated that this compound possesses protective effects researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. One study reported that this compound showed more than 50% efficacy in protecting H9C2 myocardial cells researchgate.net.

Exploration of Underlying Cellular Protective Mechanisms

While the precise mechanisms underlying this compound's cardioprotective effects are still being explored, research suggests that isoquinoline (B145761) alkaloids, the class to which this compound belongs, can have antioxidant properties researchgate.net. These compounds may reduce oxidative stress by scavenging reactive oxygen species and upregulating antioxidant enzymes researchgate.net. Oxidative stress is a known contributor to myocardial cell injury nih.gov. Further research is needed to fully elucidate the specific cellular protective mechanisms of this compound in myocardial cells.

Anti-proliferative Activities

Preclinical studies have investigated the potential of this compound and related compounds to inhibit the proliferation of cancer cells.

Inhibition of Cancer Cell Proliferation

This compound and other alkaloids isolated from Corydalis ambigua subsp. Amurensis have demonstrated anti-proliferative effects on various cancer cell lines, including the human colon cancer cell line HCT-116. Studies utilizing the colorimetric MTT assay have shown that certain alkaloids from this source can inhibit the proliferation of HCT-116 cells. nih.govreadthedocs.io For instance, dehydroambiguanine A (identified as Compound 1 in one study) and (6R, 13S, 14S)-ambinine (identified as Compound 4) exhibited anti-proliferative activity against the HCT-116 cell line with reported IC50 values. nih.govreadthedocs.io

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The reported IC50 values for dehydroambiguanine A and (6R, 13S, 14S)-ambinine on HCT-116 cells are presented in the table below.

| Compound | IC50 on HCT-116 Cells (μM) | Source |

| Dehydroambiguanine A | 49.8 ± 4.79 | nih.govreadthedocs.io |

| (6R, 13S, 14S)-ambinine | 89.2 ± 1.86 | nih.govreadthedocs.io |

It is worth noting that while this compound itself is a major component, the anti-proliferative activity on HCT-116 cells has been specifically quantified for related alkaloids like dehydroambiguanine A and (6R, 13S, 14S)-ambinine in some studies. nih.govreadthedocs.io HCT-116 is a human colon cancer cell line frequently used in cancer research due to its well-characterized genetic profile, including a mutation in the KRAS proto-oncogene, and its utility in studying cell proliferation and tumorigenesis.

Mechanisms of Action in Cellular Proliferation Control

While specific detailed mechanisms of action for this compound's anti-proliferative effects on HCT-116 cells are still under investigation, research on other natural compounds and cancer cell lines, including HCT-116, provides insights into potential mechanisms. Benzophenanthridine alkaloids, as a class that includes this compound, are known to exert anticancer roles through various mechanisms. These can involve affecting the activity of DNA topoisomerase I and topoisomerase II, which are crucial for cell proliferation.

General mechanisms by which compounds control cellular proliferation in preclinical models often involve influencing the cell cycle and inducing apoptosis. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and inducing apoptosis is a common strategy in cancer therapy. Studies on other compounds in HCT-116 cells and other cancer lines have shown that anti-proliferative effects can be mediated by inducing cell cycle arrest and triggering apoptotic pathways, often involving the modulation of proteins like Bax and Bcl-2, and the activation of caspases. Further research is needed to fully elucidate the precise mechanisms by which this compound and its related alkaloids exert their anti-proliferative effects on cancer cells like HCT-116.

Other Reported Biological Activities in Preclinical Settings

Beyond its anti-proliferative potential, this compound has been reported to possess other significant biological activities in preclinical settings.

Anti-ulcer Activity

This compound has been noted for its anti-ulcer activity in preclinical investigations. nih.gov This suggests a protective effect on the gastrointestinal mucosa. Preclinical evaluation of anti-ulcer activity in plant-derived compounds often involves in vivo models where ulcers are induced by various methods, and the effect of the test compound on ulcer severity, lesion area, and mucosal protection is assessed. Alkaloids, in general, have been reported to contribute to anti-ulcerative effects by modulating gastric acid secretion and exhibiting cytoprotective properties.

Sedative Properties

Preclinical observations have indicated that this compound possesses sedative properties. nih.gov Sedative effects in preclinical models are typically assessed through behavioral tests evaluating parameters such as activity levels and responses to stimuli. The sedative effects of compounds are often mediated through interaction with the central nervous system, particularly with neurotransmitter systems like the GABAergic system, which is involved in regulating neuronal inhibition. While the specific mechanism for this compound's sedative effects requires further detailed study, its classification as an alkaloid suggests potential interactions with neurological targets.

Pharmacokinetics and Metabolism of Ambinine

Absorption and Distribution Studies in Preclinical Models

Preclinical studies in animal models, such as rats, mice, and dogs, are fundamental for evaluating the absorption and distribution of drug candidates epo-berlin.comrsc.orgbiotechfarm.co.ilnih.gov. Absorption is the process by which a drug enters the bloodstream, while distribution refers to its movement throughout the body via the bloodstream, influenced by factors like blood flow, protein binding, and tissue permeability genoskin.comresearchgate.net. While specific detailed data on Ambinine's absorption and distribution across various preclinical models are not extensively reported in the immediate search results, preclinical ADME studies are routinely conducted to provide insights into a compound's behavior in vivo erbc-group.comepo-berlin.comrsc.orgresearchgate.net. These studies are vital for predicting how a drug might behave in humans and for informing subsequent clinical strategies biotechfarm.co.ilnih.gov.

Comprehensive Analysis of Metabolic Pathways and Metabolite Identification

Drug metabolism primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions longdom.orgmdpi.communi.cz. Phase I reactions typically introduce or expose functional groups, making the compound more polar, while Phase II reactions involve the conjugation of polar molecules to the drug or its Phase I metabolites, significantly increasing water solubility and facilitating excretion longdom.orgmdpi.communi.czdrughunter.com.

Research into this compound's metabolism in rats has provided significant insights into its biotransformation. A study identified a total of 44 metabolites of this compound in the plasma, bile, urine, and feces of rats, including 13 Phase I and 31 Phase II metabolites researchgate.netnih.gov. Notably, 41 of these metabolites were reported for the first time researchgate.netnih.gov. This comprehensive analysis indicated that demethylation, sulfation, and glucuronidation are the major metabolic pathways of this compound in vivo researchgate.netnih.gov.

Phase I Metabolic Transformations (e.g., demethylation, oxidation)

Phase I metabolism of this compound involves reactions that modify the parent compound, often through the introduction or exposure of functional groups slideshare.netlongdom.orgmdpi.communi.cz. In the case of this compound, demethylation and oxidation have been identified as key Phase I transformations researchgate.netnih.gov. Demethylation involves the removal of methyl groups, while oxidation involves the addition of oxygen or removal of hydrogen atoms slideshare.netmdpi.communi.cz. These reactions are typically catalyzed by enzymes such as cytochrome P450 (CYP) enzymes longdom.orgmdpi.communi.cz. The study in rats identified 13 Phase I metabolites, suggesting multiple sites and types of oxidative and demethylation reactions occurring on the this compound structure researchgate.netnih.gov. A previously unmentioned metabolically active site at the C1-OCH3 position was also discovered, undergoing demethylation and oxidation researchgate.net.

Phase II Metabolic Conjugations (e.g., sulfation, glucuronidation)

Phase II metabolism involves conjugation reactions where endogenous molecules are attached to the drug or its Phase I metabolites, increasing their polarity and molecular weight, which facilitates excretion longdom.orgmdpi.comdrughunter.comupol.cz. For this compound, sulfation and glucuronidation were found to be major Phase II metabolic pathways researchgate.netnih.gov. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of glucuronic acid longdom.orgdrughunter.comupol.cz. Sulfation, mediated by sulfotransferases (SULTs), involves the addition of a sulfate (B86663) group longdom.orgdrughunter.com. The study in rats identified a substantial number of Phase II metabolites (31), highlighting the importance of these conjugation pathways in this compound's elimination researchgate.netnih.gov.

Identification of Novel Metabolites

The comprehensive metabolic study in rats successfully identified a large number of this compound metabolites, with 41 out of the total 44 detected metabolites being reported for the first time researchgate.netnih.gov. The identification of novel metabolites is a critical aspect of drug metabolism studies, as these previously uncharacterized compounds may have their own pharmacological activities or toxicological profiles nih.govjfda-online.com. Techniques such as ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS/MS) are instrumental in the identification and structural elucidation of metabolites researchgate.netnih.gov.

Excretion Profiles in Animal Models

While specific quantitative data on the percentage of dose excreted via each route is not detailed in the provided snippets, the identification of metabolites in these matrices confirms their role in this compound elimination in rats researchgate.netnih.gov. Animal models provide valuable insights into excretion patterns, although differences between species and humans should be considered nih.govnih.gov.

Structure Activity Relationship Sar Studies

Correlations between Ambinine's Chemical Structure and Antithrombotic Potency

This compound has demonstrated both anticoagulant and thrombolytic activities in in vitro studies, showing a dose-dependent ability to degrade blood clots and delay plasma recalcification time. researchgate.net While the precise structural features of this compound responsible for its antithrombotic effects are still under investigation, its classification as an alkaloid is noted in the context of antithrombotic activity. preprints.orgd-nb.info Other alkaloids, such as tannins, are known to inhibit platelet activation and thrombus formation, suggesting that the alkaloid scaffold itself or specific substituents might be key to this activity. d-nb.inforesearchgate.net Further detailed SAR studies are needed to pinpoint the exact moieties critical for this compound's antithrombotic potency.

SAR for Cardioprotective Effects

This compound has shown protective effects on H9C2 myocardial cells. researchgate.netnih.gov Preliminary research indicated that this compound could protect myocardial cells and inhibit myocardial contractility, suggesting potential in treating cardiovascular disease. researchgate.net Studies on related hexahydrobenzo[c]phenanthridine alkaloids from Corydalis ambigua var. amurensis have also demonstrated protective effects on myocardial ischemia-hypoxia cells. researchgate.net While a detailed SAR specifically for this compound's cardioprotective effects is not extensively documented in the provided sources, the presence of the hexahydrobenzo[c]phenanthridine core appears to be associated with this activity in related compounds. researchgate.net

Preliminary SAR for Anti-proliferative Efficacy on Specific Cell Lines

Studies have investigated the anti-proliferative effects of this compound and related alkaloids on various cancer cell lines. This compound has been tested for its anti-proliferative effects, but it showed less activity (IC50 values > 200 μM) against the human colon cancer cell line HCT-116 compared to dehydroambiguanine A. nih.gov

In studies involving alkaloids isolated from Corydalis ambigua subsp. amurensis, preliminary SAR for anti-proliferative activity on A549 (lung cancer) and HCT 116 cell lines has been discussed. tandfonline.comresearchgate.netresearchgate.net For instance, some isolated alkaloids exhibited anti-proliferative activity on HCT 116 cells with IC50 values in the range of 49.8 ± 4.79 μM and 89.2 ± 1.86 μM. tandfonline.comresearchgate.netresearchgate.net Others showed mild activity against A549 cells with IC50 values around 60.2 ± 10.7 μM and 89.2 ± 12.9 μM. tandfonline.comresearchgate.netresearchgate.net These findings suggest that structural variations among these related alkaloids influence their anti-proliferative potency and selectivity towards different cell lines.

Comparative Analysis with Related Hexahydrobenzo[c]phenanthridine Alkaloids and Their Activities

Hexahydrobenzo[c]phenanthridine alkaloids, including this compound, are a class of isoquinoline (B145761) alkaloids found in plants like those from the Papaveraceae family. researchgate.netacs.orgnih.gov This class of compounds exhibits a wide range of biological activities, such as antitumor, antinociceptive, and antiserotoninergic properties. acs.org

Comparative SAR analysis across different types of benzophenanthridine alkaloids (hexahydrobenzo[c]phenanthridine, dihydrobenzo[c]phenanthridine, and quaternary benzo[c]phenanthridine) has provided insights into structural features related to activity. Some studies suggest that hexahydrobenzo[c]phenanthridine and dihydrobenzo[c]phenanthridine types may display higher activity compared to protoberberine and aporphine (B1220529) alkaloids in certain contexts, such as myocardial preservation. researchgate.net

Specific structural modifications on the hexahydrobenzo[c]phenanthridine core can significantly impact activity. For instance, for myocardial preservation activity, the presence of N-Me, 11-OH, and 6-OH groups were identified as active groups. researchgate.net Acetylation of the 6-OH or substitution at the 8-H position with groups like a hydroxyl group decreased activity. researchgate.net Hydroxylation of methyl groups at C-2, C-3, and C-11 also reduced activity to varying degrees. researchgate.net

In the context of anti-proliferative activity, comparisons between this compound and dehydroambiguanine A, both from Corydalis ambigua subsp. amurensis, showed that dehydroambiguanine A had stronger activity against HCT-116 cells than this compound. nih.gov This highlights the importance of the hydrogenation state of the core structure or other substituents for anti-proliferative effects.

Further research on the SAR of benzophenanthridine alkaloids continues to explore how different substitution patterns and structural variations influence their diverse pharmacological activities. nih.govresearchgate.net

Advanced Research Methodologies and Analytical Approaches

Chromatographic and Spectrometric Techniques for Isolation and Characterization

Chromatographic techniques are fundamental for separating and isolating Ambinine from complex mixtures, such as plant extracts. unite.itmdpi.commdpi.com Various methods are employed, including Thin Layer Chromatography (TLC), High Performance Thin Layer Chromatography (HPTLC), High Pressure Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC). unite.itmdpi.com These techniques leverage the differences in migration rates of compounds through a stationary phase driven by a mobile phase, allowing for the resolution of individual components. unite.it

Once isolated, spectroscopic techniques are essential for the identification and structural characterization of this compound. unite.itnih.gov These methods provide detailed information about the compound's molecular structure. Common spectroscopic techniques used in the analysis of natural compounds like alkaloids include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov The combination of chromatographic separation with spectroscopic detection, such as LC-MS or LC-NMR-MS, is particularly powerful for analyzing complex plant extracts and elucidating the structures of unknown components. mdpi.commdpi.com For instance, the structures of alkaloids from Corydalis species have been elucidated based on extensive spectroscopic analyses, including mass and NMR techniques. researchgate.net

Preclinical Animal Models for Efficacy Evaluation

Preclinical animal models play a crucial role in evaluating the efficacy of potential therapeutic compounds like this compound before human trials. frontiersin.orgplos.orgmdpi.comnih.gov These models aim to mimic aspects of human diseases to assess a compound's in vivo effects. frontiersin.orgplos.org

Bioanalytical Techniques for Metabolic Studies

Bioanalytical techniques are essential for studying the metabolism of this compound in biological systems, such as identifying and characterizing its metabolites in vivo. researchgate.netnih.gov Ultra-performance liquid chromatography–quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS/MS) is a powerful technique used for this purpose. researchgate.netnih.govwaters.commdpi.com

UPLC/Q-TOF-MS/MS offers advantages such as high sensitivity, increased chromatographic resolution, and accurate mass measurement, which are crucial for the comprehensive identification of metabolites, even at low concentrations. waters.commdpi.comnhri.org.tw This technique involves separating the parent drug and its metabolites using UPLC and then analyzing them by Q-TOF-MS/MS to determine their mass-to-charge ratio and fragmentation patterns. researchgate.netnhri.org.tw

Studies using UPLC/Q-TOF-MS/MS have comprehensively investigated the metabolism of this compound in rats. researchgate.netnih.gov This research identified a total of 44 metabolites, including both phase I and phase II metabolites, in various biological matrices such as plasma, bile, urine, and feces. researchgate.netnih.gov The majority of these metabolites (41) were reported for the first time in these studies. researchgate.netnih.gov The results indicated that demethylation, sulfation, and glucuronidation were the major metabolic pathways of this compound in vivo. researchgate.netnih.gov This detailed metabolic profiling provides valuable information for understanding the pharmacokinetics and disposition of this compound in the body. researchgate.netnih.gov

Table 3: Summary of this compound Metabolites Identified by UPLC/Q-TOF-MS/MS in Rats

| Metabolite Type | Number Identified | Key Metabolic Pathways Involved |

| Phase I | 13 | Demethylation |

| Phase II | 31 | Sulfation, Glucuronidation |

| Total Metabolites | 44 |

Note: Based on findings from UPLC/Q-TOF-MS/MS studies in rats. researchgate.netnih.gov

Compound List and PubChem CIDs

Future Directions in Ambinine Research

Elucidation of Novel Molecular Targets and Signaling Pathways

Current knowledge of Ambinine's mechanism of action is primarily centered on its effects on blood coagulation. researchgate.net However, the full spectrum of its molecular targets and the signaling pathways it modulates is yet to be fully understood. Future research should prioritize the identification of these targets to gain a deeper insight into its therapeutic potential and possible off-target effects.

A crucial step in this direction would be the use of affinity-based proteomics and chemoproteomics approaches to identify direct binding partners of this compound in various cell types. Additionally, global transcriptomic and proteomic analyses of cells treated with this compound could reveal downstream signaling cascades that are affected by the compound. Investigating the impact of this compound on key signaling pathways implicated in various diseases, such as those involving protein kinases, transcription factors, and inflammatory mediators, will be essential. nih.gov For instance, many alkaloids have been shown to interact with a wide range of biological targets, including enzymes and receptors involved in neurological and cardiovascular functions. nih.govthenaturopathicherbalist.com

A hypothetical research plan to identify this compound's molecular targets is outlined in the table below.

| Research Phase | Technique | Objective | Potential Outcome |

| Target Identification | Affinity Chromatography with this compound-immobilized resin | To isolate and identify proteins that directly bind to this compound. | A list of potential molecular targets for further validation. |

| Pathway Analysis | RNA-Sequencing and Mass Spectrometry-based Proteomics | To analyze changes in gene and protein expression in response to this compound treatment. | Identification of signaling pathways modulated by this compound. |

| Target Validation | CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown | To confirm the role of identified target proteins in mediating the effects of this compound. | Validation of specific molecular targets responsible for this compound's activity. |

| Mechanism of Action Studies | In vitro enzymatic assays and cell-based reporter assays | To elucidate the precise mechanism by which this compound interacts with its validated targets. | A detailed understanding of how this compound exerts its biological effects at the molecular level. |

Exploration of Additional Pharmacological Activities

The known pharmacological activities of this compound are currently limited to its antithrombotic and anticoagulant effects. researchgate.net However, given the diverse biological activities reported for other alkaloids from the Corydalis genus, it is highly probable that this compound possesses a broader pharmacological profile. nih.govresearchgate.net Future research should systematically screen this compound for a wide range of therapeutic activities.

This exploration could include, but is not limited to, its potential as an anti-inflammatory, analgesic, neuroprotective, and anticancer agent. nih.gov High-throughput screening assays can be employed to rapidly assess the activity of this compound against a panel of disease-relevant targets. For instance, its anti-inflammatory potential could be investigated using cell-based assays that measure the production of inflammatory cytokines and mediators. Its analgesic properties could be evaluated in various animal models of pain. Furthermore, given that some alkaloids have shown promise in cancer therapy, this compound's cytotoxic and anti-proliferative effects on different cancer cell lines should be investigated. nih.gov

The following table presents a potential screening cascade for identifying novel pharmacological activities of this compound.

| Therapeutic Area | In Vitro Assay | In Vivo Model | Potential Endpoints |

| Inflammation | Lipopolysaccharide (LPS)-stimulated macrophages | Murine model of peritonitis | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |

| Pain | Opioid receptor binding assays | Hot plate and tail-flick tests in rodents | Assessment of nociceptive thresholds |

| Neuroprotection | Neuronal cell cultures exposed to oxidative stress | Animal model of stroke or neurodegenerative disease | Evaluation of neuronal viability and function |

| Cancer | Cytotoxicity assays on a panel of cancer cell lines | Xenograft models in immunocompromised mice | Measurement of tumor growth inhibition and apoptosis induction |

Development of Advanced Synthetic Routes for Analog Library Generation

To facilitate comprehensive structure-activity relationship (SAR) studies and to optimize the therapeutic properties of this compound, the development of efficient and versatile synthetic routes is paramount. While the natural source provides the parent compound, a robust synthetic strategy would enable the generation of a diverse library of this compound analogs. mdpi.com

Future research in this area should focus on developing a total synthesis of this compound that is amenable to the introduction of various functional groups at different positions of the alkaloid scaffold. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, could be employed to streamline the synthesis and diversification of the this compound core structure. mdpi.com The ability to readily synthesize a wide range of analogs will be crucial for probing the pharmacophore of this compound and for identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A proposed synthetic strategy for generating an this compound analog library is outlined below.

| Synthetic Phase | Key Transformation | Reagents and Conditions | Desired Outcome |

| Core Synthesis | Pictet-Spengler reaction or Bischler-Napieralski cyclization | Appropriate precursors and acid catalysis | Construction of the core isoquinoline (B145761) scaffold of this compound. |

| Functionalization | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Aryl or alkyl halides/boronic acids and a palladium catalyst | Introduction of diverse substituents at specific positions of the this compound core. |

| Derivatization | Standard functional group transformations (e.g., acylation, alkylation, amination) | Corresponding electrophiles or nucleophiles | Modification of existing functional groups to generate a library of analogs. |

| Purification and Characterization | High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy | Standard laboratory procedures | Isolation and structural confirmation of the synthesized this compound analogs. |

Integration with Computational Chemistry and Drug Design Methodologies

Computational approaches are indispensable tools in modern drug discovery and can significantly accelerate the optimization of lead compounds like this compound. nih.govcriver.com The integration of computational chemistry and drug design methodologies into this compound research will provide valuable insights into its mechanism of action and guide the rational design of improved analogs. alliedacademies.org

Future efforts should involve the use of molecular docking and molecular dynamics simulations to predict the binding mode of this compound to its putative molecular targets. nih.govbiointerfaceresearch.com These in silico studies can help to identify key amino acid residues involved in the interaction and can guide the design of analogs with enhanced binding affinity and selectivity. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on the biological data of a series of this compound analogs to predict the activity of new, untested compounds. criver.com This predictive modeling can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

The following table illustrates the potential application of computational tools in this compound research.

| Computational Method | Application | Expected Output |

| Molecular Docking | To predict the binding pose of this compound and its analogs in the active site of a target protein. | A ranked list of binding poses based on scoring functions, suggesting the most likely interaction mode. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the this compound-target complex and to assess the stability of the interaction over time. | Information on the conformational changes and key interactions that stabilize the complex. |

| Quantitative Structure-Activity Relationship (QSAR) | To develop a mathematical model that relates the chemical structure of this compound analogs to their biological activity. | A predictive model that can be used to estimate the activity of newly designed analogs prior to their synthesis. |

| Virtual Screening | To screen large virtual libraries of compounds to identify novel scaffolds that may mimic the activity of this compound. | A list of hit compounds with diverse chemical structures for further experimental validation. |

Potential for Lead Compound Optimization

This compound itself holds promise as a lead compound for the development of new therapeutic agents. nih.gov However, like many natural products, it may require optimization to improve its drug-like properties, such as potency, selectivity, metabolic stability, and oral bioavailability. danaher.comresearchgate.net

The generation of an analog library, guided by SAR studies and computational modeling, will be the cornerstone of the lead optimization process. nih.gov The goal will be to identify derivatives that exhibit enhanced therapeutic activity while minimizing any potential off-target effects or toxicity. danaher.com This will involve an iterative process of designing, synthesizing, and testing new analogs. danaher.com Key strategies in lead optimization include the modification of functional groups to improve potency and selectivity, and the alteration of physicochemical properties to enhance pharmacokinetic profiles. nih.gov

A structured approach to the lead optimization of this compound is presented in the table below.

| Optimization Goal | Strategy | Example Modification | Desired Improvement |

| Improve Potency | Modify functional groups to enhance binding to the target. | Introduction of a hydrogen bond donor or acceptor. | Lower effective concentration (e.g., lower IC50 or EC50). |

| Enhance Selectivity | Exploit structural differences between the target and off-target proteins. | Introduction of a bulky substituent that is tolerated by the target but not by off-targets. | Reduced side effects and a better therapeutic window. |

| Increase Metabolic Stability | Block sites of metabolic degradation. | Replacement of a metabolically labile group (e.g., an ester) with a more stable isostere. | Longer half-life in the body. |

| Improve Oral Bioavailability | Modify physicochemical properties to enhance absorption. | Reduction of polar surface area or introduction of a lipophilic group. | Increased absorption from the gastrointestinal tract. |

Conclusion

Summary of Key Research Findings on Ambinine

Research on this compound has primarily focused on its isolation, characterization, and metabolic fate. A pivotal study successfully identified 44 of its metabolites in rats, providing a comprehensive map of its biotransformation. nih.gov This investigation revealed that demethylation, sulfation, and glucuronidation are the principal metabolic pathways for this compound. nih.gov The identification of 13 phase I and 31 phase II metabolites, with 41 being reported for the first time, has furnished the scientific community with crucial data for interpreting the compound's biological activity and disposition in vivo. nih.gov

This compound's Significance as a Research Compound in Natural Product Discovery

This compound exemplifies the importance of natural products as sources of novel chemical scaffolds. The discovery and study of compounds like this compound are central to the field of natural product discovery, which consistently provides lead structures for the development of new therapeutic agents. ubc.caillinois.edu The complex architecture of benzo[c]phenanthridine (B1199836) alkaloids is chemically intriguing and offers a starting point for synthetic and medicinal chemistry efforts.

The exploration of natural product libraries continues to be a vital strategy, especially in the search for new antimicrobial agents to combat rising antibiotic resistance. nih.govscitechdaily.com While this compound's specific activities are still under broad investigation, its status as a unique alkaloid places it within a class of compounds known for a wide range of biological effects. The process of isolating such molecules, elucidating their structures, and studying their biological properties is a cornerstone of pharmacognosy and contributes to a deeper understanding of biodiversity and chemical ecology. nih.gov

Outlook for Future Academic Contributions in Chemical Biology and Preclinical Pharmacology

The future for a research compound like this compound lies in its application as a tool for chemical biology and its potential progression through preclinical pharmacological evaluation. pnnl.gov In chemical biology, this compound and its synthetic derivatives could be developed into molecular probes to investigate specific biological pathways or protein functions. pnnl.govyoutube.com Understanding the specific molecular targets of this compound is a critical next step. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to deconvolve its mechanism of action.

From a preclinical pharmacology perspective, the detailed metabolic data already available provides a strong foundation for more advanced studies. nih.govnih.gov Future research should focus on determining the pharmacokinetic profile and assessing the in vitro and in vivo efficacy in various disease models. Structure-activity relationship (SAR) studies, involving the synthesis of analogues, will be essential to optimize its biological activity and drug-like properties. Such investigations are indispensable for evaluating whether this compound or its derivatives have the potential to be developed into clinical candidates. nih.gov

Mentioned Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. Table 1: Critical Parameters for this compound Synthesis

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | 60–80°C | Differential Scanning Calorimetry (DSC) |

| Solvent System | Dichloromethane/EtOAc | Thin-Layer Chromatography (TLC) |

| Catalyst Loading | 5–10 mol% | Inductively Coupled Plasma (ICP) |

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Answer:

Discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) require systematic re-evaluation of experimental conditions and meta-analytical approaches:

- Contextual Analysis : Compare studies for variations in cell lines (e.g., HEK293 vs. HeLa), assay protocols (fluorometric vs. colorimetric), and this compound solubility buffers .

- Statistical Triangulation : Apply Bayesian meta-analysis to quantify uncertainty and identify outliers .

- Dose-Response Repetition : Replicate experiments under standardized conditions, controlling for batch-to-batch variability in this compound synthesis .

Basic: What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s biological targets?

Answer:

Use structured frameworks to ensure clarity and feasibility:

- PICO Framework : Define Population (e.g., specific cancer cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (apoptosis rate) .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novel mechanistic insights), Novel (unexplored signaling pathways), Ethical, and Relevant (therapeutic potential) .

Example Research Question : "How does this compound modulate the PI3K/AKT pathway in triple-negative breast cancer cells compared to cisplatin, as measured by caspase-3 activation and mitochondrial membrane depolarization?"

Advanced: How can researchers design a study to investigate this compound’s mechanism of action under varying physiological conditions (e.g., hypoxia vs. normoxia)?

Answer:

- Experimental Design : Utilize a 2×2 factorial design with hypoxia (1% O₂) and normoxia (21% O₂) as independent variables. Include dose-response curves (0.1–100 µM this compound) and RNA-seq to profile transcriptomic changes .

- Controls : Use siRNA knockdown of suspected targets (e.g., HIF-1α) to confirm this compound’s specificity .

- Data Integration : Combine proteomic (Western blot) and metabolomic (LC-MS) datasets to construct pathway networks .

Basic: What are best practices for ensuring reproducibility in this compound-related experiments?

Answer:

- Protocol Standardization : Document solvent lot numbers, equipment calibration dates, and ambient humidity levels .

- Data Transparency : Share raw NMR spectra, HPLC chromatograms, and cell viability datasets in supplementary materials .

- Reagent Validation : Use commercial this compound samples as internal references to confirm synthetic batch consistency .

Advanced: How can machine learning models address gaps in predicting this compound’s pharmacokinetic properties using heterogeneous datasets?

Answer:

- Data Curation : Aggregate in vitro (Caco-2 permeability) and in vivo (murine plasma concentration) data into a unified database. Annotate outliers using Grubbs’ test .

- Model Training : Apply random forest or neural networks to predict bioavailability, incorporating descriptors like logP, polar surface area, and P-glycoprotein affinity .

- Validation : Cross-validate predictions against experimental results from hepatic microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.